4-(Trifluoromethyl)pyridine-2-sulfonyl chloride
Overview
Description
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride is an organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . This compound contains a trifluoromethyl group (-CF3), a sulfonyl chloride group (-SO2Cl), and a pyridine ring .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a trifluoromethyl group (-CF3), which consists of a carbon atom bonded to three fluorine atoms, and a sulfonyl chloride group (-SO2Cl), which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .Scientific Research Applications
Synthesis of Fluorinated Polyamides
A study by Liu et al. (2013) explored the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These polyamides demonstrated high glass transition temperatures and notable thermal stability, making them suitable for high-performance materials.
Push-Pull Alkenes Synthesis
Zhu Shizheng et al. (1998) synthesized β-ethoxy vinyl trifluoromethyl sulfone, a novel push-pull alkene, using 4-(trifluoromethyl)pyridine-2-sulfonyl chloride. This compound is a valuable addition to the field of organic synthesis.
Heterocyclic Sulfonamides and Sulfonyl Fluorides
A study by Tucker et al. (2015) demonstrated the synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides. This method has applications in medicinal chemistry.
Ionic Liquid Catalysts
Research by Moosavi‐Zare et al. (2013) on ionic liquid sulfonic acid functionalized pyridinium chloride highlights its use as a catalyst for organic synthesis.
Optimization of Sulfonate Production
Stenfors et al. (2020) optimized methods for producing sulfonates, which are crucial intermediates in many synthetic processes.
Synthesis of Pyrrolidines
Research by Markitanov et al. (2016) explored the synthesis of 4-(trifluoromethyl)pyrrolidines, demonstrating the versatility of trifluoromethyl compounds in creating structurally diverse molecules.
Ruthenium-Catalyzed Sulfonylation
B. Ramesh and M. Jeganmohan (2017) studied the sulfonylation of N-aryl-2-aminopyridines using aromatic sulfonyl chlorides. This research adds to the toolbox of synthetic chemistry.
Future Directions
Trifluoromethylpyridine derivatives, such as 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, it is expected that many novel applications of trifluoromethylpyridine derivatives will be discovered in the future .
properties
IUPAC Name |
4-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPALDGMMNCAEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622522 | |
Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
CAS RN |
174485-71-3 | |
Record name | 4-(Trifluoromethyl)pyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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